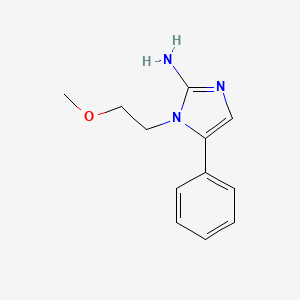

1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine

CAS No.: 842973-94-8

Cat. No.: VC5478494

Molecular Formula: C12H15N3O

Molecular Weight: 217.272

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 842973-94-8 |

|---|---|

| Molecular Formula | C12H15N3O |

| Molecular Weight | 217.272 |

| IUPAC Name | 1-(2-methoxyethyl)-5-phenylimidazol-2-amine |

| Standard InChI | InChI=1S/C12H15N3O/c1-16-8-7-15-11(9-14-12(15)13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,13,14) |

| Standard InChI Key | FDYBUMWSPGPHLS-UHFFFAOYSA-N |

| SMILES | COCCN1C(=CN=C1N)C2=CC=CC=C2 |

Introduction

Chemical Identification and Structural Analysis

Molecular Framework and Nomenclature

The compound’s systematic IUPAC name, 1-(2-methoxyethyl)-5-phenylimidazol-2-amine, reflects its core imidazole ring substituted at the 1-position with a 2-methoxyethyl group and at the 5-position with a phenyl moiety. The amine functional group at the 2-position completes the structure . Its molecular formula is C₁₂H₁₅N₃O, with a molecular weight of 217.27 g/mol .

Table 1: Key Identifiers of 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 842973-94-8 | |

| SMILES Notation | COCCN1C(=CN=C1N)C2=CC=CC=C2 | |

| InChI Key | FDYBUMWSPGPHLS-UHFFFAOYSA-N | |

| Molecular Weight | 217.27 g/mol |

Structural Analogues and Comparative Analysis

A structurally related compound, C-(5-phenyl-1H-imidazol-2-yl)-methylamine (CAS: 175531-38-1), shares the phenyl-imidazole backbone but lacks the methoxyethyl group. This analogue has a smaller molecular weight (173.21 g/mol) and a melting point of 121–123°C . Such comparisons highlight the role of substituents in modulating physicochemical and biological properties.

Synthesis and Characterization

Synthetic Routes

While no direct synthesis protocol for 1-(2-methoxyethyl)-5-phenylimidazol-2-amine is documented in the provided sources, analogous imidazole derivatives offer insights into plausible methodologies. For example, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylates are synthesized via coupling reactions using 1,1'-carbonyldiimidazole (CDI) . Applying similar strategies, the target compound could hypothetically be synthesized through:

-

N-Alkylation: Reacting 5-phenyl-1H-imidazol-2-amine with 2-methoxyethyl chloride in the presence of a base.

-

Reductive Amination: Condensing a ketone intermediate with an amine under reducing conditions .

Analytical Characterization

Spectroscopic techniques such as ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) would be critical for confirming the structure. The absence of reported experimental data necessitates reliance on computational predictions. For instance, the predicted boiling point of a related imidazole derivative is 436.8±28.0°C , suggesting similar volatility for the target compound.

Physicochemical Properties

Reactivity Profile

The primary amine at the 2-position is susceptible to electrophilic substitution, while the imidazole ring may participate in coordination chemistry. The electron-donating methoxy group could stabilize charge distribution, influencing reactivity in heterocyclic transformations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume